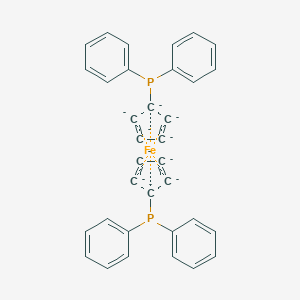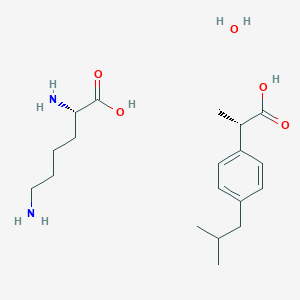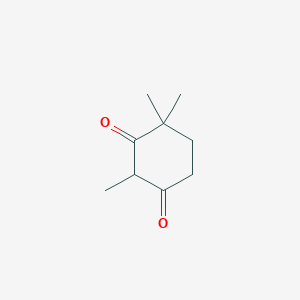
氟比洛芬钠
描述
氟比洛芬钠是一种非甾体类抗炎药 (NSAID),属于苯烷酸衍生物家族。它主要用于其镇痛、退热和抗炎特性。氟比洛芬钠通常用于治疗类风湿性关节炎、骨关节炎和强直性脊柱炎。 它也用于眼科溶液,以防止眼科手术期间的术中瞳孔缩小 .
科学研究应用
氟比洛芬钠具有广泛的科学研究应用:
化学: 它用作研究非甾体类抗炎药及其相互作用的模型化合物。
生物学: 氟比洛芬钠用于研究 NSAID 对细胞过程和炎症的影响。
医学: 它广泛用于治疗炎症性疾病、疼痛管理和眼部疾病的临床研究。
作用机制
氟比洛芬钠通过抑制环氧合酶 (COX) 酶,特别是 COX-1 和 COX-2 来发挥其作用。这种抑制导致前列腺素前体的形成减少,而前列腺素前体是引起炎症、疼痛和发烧的原因。 通过降低促炎细胞因子的水平,氟比洛芬钠有效地缓解了与炎症性疾病相关的症状 .
生化分析
Biochemical Properties
Flurbiprofen sodium exhibits anti-inflammatory, antipyretic, and analgesic activity . It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting the synthesis of prostaglandins, which play a key role in inflammation .
Cellular Effects
Flurbiprofen sodium’s anti-inflammatory effects are believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins are mediators of certain kinds of intraocular inflammation .
Molecular Mechanism
The molecular mechanism of action of Flurbiprofen sodium involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Temporal Effects in Laboratory Settings
A systematic review reported a total of five haemorrhagic events in patients taking Flurbiprofen 8.75 mg lozenge during a 7-day treatment course .
Dosage Effects in Animal Models
The effects of Flurbiprofen sodium vary with different dosages in animal models
Metabolic Pathways
Flurbiprofen sodium is involved in the arachidonic acid metabolism pathway . It interacts with the cyclooxygenase (COX) enzyme, which plays a crucial role in this pathway .
Transport and Distribution
It is known that Flurbiprofen sodium is more than 99% bound to plasma proteins .
准备方法
合成路线和反应条件: 氟比洛芬钠的合成涉及多个步骤:
(2-氟-4-联苯) 溴化镁的制备: 这是通过在 40-65°C 下使 2-氟-4-溴联苯与金属镁反应来实现的。
氟比洛芬乙酯的形成: 然后在镍催化剂的作用下,使 (2-氟-4-联苯) 溴化镁与 2-溴丙酸乙酯反应。
水解得到氟比洛芬钠: 氟比洛芬乙酯被水解以产生氟比洛芬钠.
工业生产方法: 氟比洛芬钠的工业生产涉及该化合物以各种形式结晶。该工艺包括将氟比洛芬溶解在溶剂中,添加抗氧化剂,然后与氢氧化钠反应。 然后将混合物冷却以沉淀出氟比洛芬钠晶体 .
化学反应分析
反应类型: 氟比洛芬钠会发生多种类型的化学反应,包括:
氧化: 氟比洛芬钠可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将氟比洛芬钠转化为其还原形式。
取代: 氟比洛芬钠可以发生取代反应,尤其是在芳香环上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 卤化反应可以使用溴或氯之类的卤化剂进行。
相似化合物的比较
氟比洛芬钠与其他 NSAID 如布洛芬、酮洛芬和双氯芬酸进行比较:
布洛芬: 氟比洛芬钠和布洛芬均用于止痛和消炎。氟比洛芬钠更有效,作用时间更长。
酮洛芬: 与氟比洛芬钠类似,酮洛芬用于其抗炎特性。然而,氟比洛芬钠的效力更高。
类似化合物的列表:
- 布洛芬
- 酮洛芬
- 双氯芬酸
- 萘普生
- 吲哚美辛
氟比洛芬钠因其在眼科中的特定应用以及与其他 NSAID 相比更高的效力而脱颖而出。
属性
IUPAC Name |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGTGKMTMVIKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972216 | |
| Record name | Flurbiprofen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56767-76-1 | |
| Record name | Flurbiprofen sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurbiprofen sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURBIPROFEN SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?
A1: [] Flurbiprofen Sodium, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Flurbiprofen Sodium reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]
Q2: Are there other mechanisms by which Flurbiprofen Sodium acts?
A2: [] Besides COX inhibition, Flurbiprofen Sodium has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []
Q3: What is the molecular formula and weight of Flurbiprofen Sodium?
A3: The molecular formula of Flurbiprofen Sodium is C15H12FNaO2, and its molecular weight is 266.23 g/mol.
Q4: Which polymers have been investigated for formulating Flurbiprofen Sodium ocular inserts (ocuserts)?
A5: [] Researchers have explored various polymers for formulating Flurbiprofen Sodium ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []
Q5: What challenges are associated with the formulation of Flurbiprofen Sodium for ocular delivery?
A7: [] One of the primary challenges in formulating Flurbiprofen Sodium for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []
Q6: What is the rationale behind using ocuserts for delivering Flurbiprofen Sodium?
A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []
Q7: How does the pharmacokinetic profile of Flurbiprofen Sodium differ between different ocular delivery systems?
A9: [] Studies comparing Flurbiprofen Sodium eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []
Q8: Has Flurbiprofen Sodium been investigated for its efficacy in managing post-operative inflammation after cataract surgery?
A10: [] Yes, a prospective study compared the efficacy of topical Flurbiprofen Sodium (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that Flurbiprofen Sodium could be a viable alternative to topical corticosteroids in certain cases. []
Q9: What is the efficacy of long-term topical Flurbiprofen Sodium in managing lens capsule opacities following cataract surgery in dogs?
A11: A study investigating the efficacy of long-term topical Flurbiprofen Sodium 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical Flurbiprofen Sodium might not be effective in preventing lens capsule opacities in dogs following this surgery. []
Q10: How does the type of suppository base affect the release of Flurbiprofen Sodium?
A12: [] Studies evaluating Flurbiprofen Sodium suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)

